N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-13-7-3-6-11-9(12)8-4-2-5-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRAGAOJSMMJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236261-21-4 | |
| Record name | 2-Pyrrolidinecarboxamide, N-(3-methoxypropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236261-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Protection and Activation of Pyrrolidine-2-carboxylic Acid Derivatives
- The starting material, e.g., (S)-1-tert-butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, is treated with strong bases like lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78°C) to generate reactive intermediates.
- These intermediates are then reacted with anhydrides such as acetic formic anhydride or formic pivalic anhydride under strict temperature control to form protected pyrrolidinecarboxamide intermediates.
- The reaction mixture is quenched with acetic acid and water, extracted with organic solvents, dried, and concentrated to yield light yellow oils.
- Subsequent purification by column chromatography affords protected pyrrolidine derivatives with yields ranging from approximately 75% to 90%.
Amide Bond Formation with 3-Methoxypropylamine
- The protected intermediates are coupled with 3-methoxypropylamine under controlled conditions, often using coupling agents such as dicyclohexylcarbodiimide (DCC) in dichloromethane at low temperatures (10-15°C).
- The reaction proceeds for about 1 hour at room temperature, followed by addition of ammonium bicarbonate to facilitate completion.
- After filtration and concentration, the crude product is crystallized from tetrahydrofuran and diisopropyl ether, then purified by column chromatography to yield the desired amide with yields around 79%.
Deprotection and Hydrochloride Salt Formation
- Deprotection of Boc or other protecting groups is commonly achieved by stirring the intermediate in dichloromethane with trifluoroacetic acid (TFA) at 25°C for 4 hours.
- The reaction mixture is concentrated and extracted with dichloromethane and water to isolate the free amine.
- The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in suitable solvents.
- Purification by column chromatography or recrystallization yields the hydrochloride salt of N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide with high purity and yields up to 90%.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection of pyrrolidine acid | LHMDS or LDA, anhydrides, -78°C to 5°C, quench with acetic acid | 75-90 | Strict temperature control essential |
| Amide coupling | 3-Methoxypropylamine, DCC, dichloromethane, 10-15°C, 1h | ~79 | Crystallization from THF/diisopropyl ether |
| Deprotection | TFA in dichloromethane, 25°C, 4h | 85-90 | Followed by extraction and purification |
| Hydrochloride salt formation | HCl treatment, purification | High | Final product as hydrochloride salt |
- The use of strong bases (LHMDS, LDA) at low temperatures is critical to control regio- and stereoselectivity during protection and activation steps.
- Coupling efficiency depends on the purity of starting materials and control of reaction temperature to prevent side reactions.
- Deprotection with TFA is a standard method providing clean removal of protecting groups without affecting the amide bond.
- Purification by column chromatography ensures high purity, essential for pharmaceutical applications.
- Reported yields are consistently high (75-90%), indicating robustness of the synthetic route.
The preparation of N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride involves a well-established synthetic sequence starting from protected pyrrolidine-2-carboxylic acid derivatives, followed by amide bond formation with 3-methoxypropylamine, and final deprotection and salt formation. The methods employ standard organic synthesis techniques with careful temperature control and purification steps, resulting in high yields and purity suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Piperidine Derivatives
The closest structural analogs are piperidine-based compounds, which differ in ring size (six-membered vs. pyrrolidine’s five-membered ring) and substituent positioning. Key examples include:
N-(3-Methoxypropyl)-2-piperidinecarboxamide Hydrochloride (CAS 1188264-09-6)
- Molecular Formula : C10H21ClN2O2
- Molecular Weight : 236.74 g/mol
- The carboxamide group at the 2-position mirrors the target compound’s substitution pattern .
N-(3-Methoxypropyl)-3-piperidinecarboxamide Hydrochloride (CAS 1219964-05-2)
Heterocyclic Carboxamide Derivatives
Other carboxamide-containing compounds, such as pyridine and thienopyridine derivatives (e.g., LY2033298), highlight the role of heterocyclic cores in modulating activity. However, these differ significantly in ring structure and electronic properties, limiting direct comparability .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring Type | Substituent Position |
|---|---|---|---|---|---|
| N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide HCl | Not Available | C9H19ClN2O2* | ~222.7 (estimated) | Pyrrolidine | 2-position |
| N-(3-Methoxypropyl)-2-piperidinecarboxamide HCl | 1188264-09-6 | C10H21ClN2O2 | 236.74 | Piperidine | 2-position |
| N-(3-Methoxypropyl)-3-piperidinecarboxamide HCl | 1219964-05-2 | C10H21ClN2O2 | 236.74 | Piperidine | 3-position |
*Estimated based on pyrrolidine’s reduced carbon count compared to piperidine.
Key Research Findings and Implications
- Conversely, pyrrolidine’s rigid structure may improve selectivity .
- Positional Isomerism : The 2-position carboxamide in the target compound and its piperidine analog (CAS 1188264-09-6) may favor specific hydrogen-bonding patterns compared to the 3-position isomer (CAS 1219964-05-2), influencing potency .
- Solubility and Bioavailability : All three compounds are hydrochloride salts, suggesting comparable solubility profiles. However, molecular weight differences (pyrrolidine vs. piperidine) could marginally affect metabolic stability .
Biological Activity
N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride is a compound of increasing interest in pharmaceutical and biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNO·HCl
- Molecular Weight : Approximately 222.73 g/mol
- Functional Groups : The compound contains a pyrrolidine ring, a carboxamide group, and a methoxypropyl substituent, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymes : The compound may act as an enzyme modulator, influencing metabolic pathways.
- Receptors : It has been suggested that it interacts with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
Research indicates that the compound can form hydrogen bonds and electrostatic interactions with its targets, leading to alterations in their activity and function. These interactions are often studied using biochemical assays and molecular modeling techniques.
Pharmacological Effects
- Antinociceptive Activity : Studies have shown that this compound exhibits significant antinociceptive effects in animal models. This suggests potential applications in pain management therapies.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, indicating a possible role in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary research suggests that it may provide neuroprotection in models of neurodegenerative diseases, although further studies are required to confirm these findings.
Case Studies and Experimental Data
A summary of notable studies on this compound includes:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant reduction in pain response in rodent models | Behavioral assays measuring pain thresholds |
| Study 2 | Showed inhibition of pro-inflammatory cytokines in cultured cells | ELISA assays for cytokine levels |
| Study 3 | Indicated protective effects against oxidative stress-induced cell death | Cell viability assays using MTT |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide | Hydroxy instead of methoxy group | Moderate analgesic effects |
| N-(4-Methoxyphenyl)-2-pyrrolidinecarboxamide | Different aryl substituent | Stronger anti-inflammatory properties |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride with high purity?
- Methodology : Optimize enantioselective aldol reactions using proline mimetics (e.g., N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide) as catalysts. Purification steps should include column chromatography with polar solvents (e.g., methanol/ethyl acetate gradients) and recrystallization in anhydrous ethanol to isolate stereoisomers .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection at 254 nm .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to verify the presence of the methoxypropyl group (δ ~3.3 ppm for OCH) and pyrrolidine carboxamide backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ~260–310 g/mol range observed in related compounds) .
- X-ray Crystallography : For resolving stereochemical ambiguities, particularly for chiral centers in the pyrrolidine ring .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Storage : Store at 2–8°C in a dry, inert environment to prevent hydrolysis of the carboxamide group .
- PPE : Use nitrile gloves, lab coats, and ANSI-approved eyewear. Avoid inhalation of aerosols by working in fume hoods .
- Spill Management : Neutralize spills with activated carbon and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers address challenges in maintaining stereochemical integrity during synthesis?
- Challenges : Racemization at the pyrrolidine carboxamide chiral center under acidic or high-temperature conditions.
- Solutions :
- Use low-temperature (-20°C) reaction conditions and chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates .
- Employ asymmetric catalysis with transition-metal complexes (e.g., Ru-BINAP) to enhance enantiomeric excess (ee >95%) .
Q. What environmental factors influence the stability and reactivity of this compound?
- Key Factors :
- pH : Degradation accelerates under strongly acidic (pH <3) or basic (pH >10) conditions due to hydrolysis of the carboxamide bond.
- Inorganic Salts : Lithium chloride (LiCl) may stabilize the compound in polymer matrices by reducing oxidative degradation, as observed in analogous N-(3-Methoxypropyl)acrylamide systems .
- Temperature : Long-term storage above 8°C leads to gradual decomposition; conduct stability studies using accelerated thermal aging (40°C/75% RH) .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for structural validation?
- Approach :
- Cross-validate with computational modeling (DFT calculations) to predict H NMR chemical shifts and compare with experimental data .
- Synthesize and analyze reference standards (e.g., enantiopure (2S)- and (2R)-isomers) to assign signals unambiguously .
Q. What strategies are effective for optimizing yield in multi-step syntheses involving this compound?
- Optimization :
- Stepwise Monitoring : Use in-situ FTIR to track intermediate formation (e.g., carboxamide C=O stretch at ~1650 cm).
- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to minimize side reactions .
- Catalyst Recycling : Immobilize catalysts on silica supports to improve turnover number (TON) in asymmetric steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
